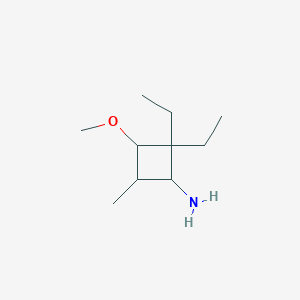

2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-diethyl-3-methoxy-4-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-5-10(6-2)8(11)7(3)9(10)12-4/h7-9H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIZHDQBQJLHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(C1OC)C)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-65-4 | |

| Record name | 2,2-diethyl-3-methoxy-4-methylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine

Abstract

Substituted cyclobutanes represent a class of privileged scaffolds in modern drug discovery, prized for their inherent three-dimensionality and ability to explore novel chemical space.[1][2] This guide provides a comprehensive, technically-grounded methodology for the synthesis of the polysubstituted scaffold, 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine. The proposed synthetic strategy is rooted in established, high-yield transformations, prioritizing efficiency and stereochemical considerations. We will detail a two-part approach commencing with the construction of a key cyclobutanone intermediate via a [2+2] ketene cycloaddition, followed by its conversion to the target primary amine through reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices and mechanistic underpinnings.

Strategic Analysis and Retrosynthesis

The synthesis of densely functionalized cyclobutane rings is a significant challenge in organic chemistry.[1][2] Direct, single-step methods are rare, necessitating a strategic, multi-step approach. The most robust and versatile methods for constructing the cyclobutane core often involve [2+2] cycloadditions, ring expansions of cyclopropanes, or ring contractions of cyclopentanes.[3][4][5][6]

For the target molecule, this compound, a retrosynthetic analysis points to a logical and efficient pathway. The primary amine at the C1 position can be reliably installed via the reductive amination of a corresponding cyclobutanone precursor. This transformation is a cornerstone of amine synthesis due to its high efficiency and operational simplicity.

This simplifies the primary challenge to the stereocontrolled synthesis of the tetrasubstituted cyclobutanone 2 . The [2+2] cycloaddition of a ketene with an alkene stands out as the most powerful strategy for this purpose.[3][7][8] Specifically, the reaction between diethylketene (4 ), generated in situ, and the electron-rich alkene 1-methoxyprop-1-ene (5 ) is proposed. This approach offers excellent control over regiochemistry due to the electrophilic nature of the ketene's carbonyl carbon and the nucleophilic character of the enol ether.

Caption: Retrosynthetic analysis of the target amine.

Part I: Synthesis of the Cyclobutanone Core via [2+2] Cycloaddition

The cornerstone of this synthesis is the Staudinger ketene cycloaddition, a thermal, concerted [2πs + 2πa] cycloaddition that provides direct access to cyclobutanones.[3][9] The reaction proceeds with high regioselectivity, where the more nucleophilic carbon of the alkene bonds to the electrophilic carbonyl carbon of the ketene.

Mechanism: Staudinger Ketene Cycloaddition

The cycloaddition is initiated by the in situ generation of diethylketene from 2-ethylbutanoyl chloride using a non-nucleophilic base, typically triethylamine. The base eliminates HCl, forming the highly reactive ketene intermediate. This ketene then undergoes a cycloaddition with the enol ether. The stereochemistry of the substituents on the alkene is generally retained in the cyclobutanone product. Due to the planar nature of the ketene and the approach of the alkene, a mixture of diastereomers (cis/trans relationship between the C3-methoxy and C4-methyl groups) can be expected, often separable by chromatography.

Caption: Workflow for the key [2+2] cycloaddition step.

Experimental Protocol: Synthesis of 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-one (2)

Reagents Required:

-

2-Ethylbutanoyl chloride (1.0 eq)

-

1-Methoxyprop-1-ene (1.2 eq, mixture of E/Z isomers is acceptable)

-

Triethylamine (1.5 eq, freshly distilled)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DCM and 1-methoxyprop-1-ene (1.2 eq). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2-ethylbutanoyl chloride (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Add the acid chloride/amine solution dropwise to the stirred alkene solution over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The formation of triethylamine hydrochloride will be visible as a white precipitate.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product will be a mixture of diastereomers. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the diastereomers of the target cyclobutanone.

Part II: Synthesis of the Target Amine via Reductive Amination

Reductive amination is a highly efficient method for converting ketones into amines. The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding amine. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal as they are less reactive towards the ketone starting material at neutral or slightly acidic pH, allowing for the accumulation of the imine intermediate before reduction.

Experimental Protocol: Synthesis of this compound (1)

Reagents Required:

-

2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-one (1.0 eq, as a single diastereomer or a mixture)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (1.5 eq)

-

Anhydrous Methanol

Procedure:

-

Setup: In a round-bottom flask, dissolve the cyclobutanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol. Ammonium acetate serves as both the ammonia source and a buffer.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the ketone.

-

Workup: Carefully acidify the reaction mixture to pH ~2 with 2 M HCl to decompose any remaining reducing agent. Then, basify the solution to pH >10 with 6 M NaOH.

-

Extraction: Extract the aqueous layer three times with diethyl ether or DCM. Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield the final product. The reduction of the imine can create a new stereocenter at C1, potentially resulting in a mixture of diastereomers.

Caption: Key stages of the reductive amination process.

Data Summary

The following table summarizes the proposed reaction scheme, providing a reference for reagent stoichiometry and expected outcomes. Yields are estimates based on literature precedents for similar transformations and may vary.

| Step | Reaction | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Estimated Yield |

| 1 | [2+2] Cycloaddition | 2-Ethylbutanoyl chloride | 1-Methoxyprop-1-ene, Et₃N | 1.0 : 1.2 : 1.5 | DCM | 60-75% |

| 2 | Reductive Amination | 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-one | NH₄OAc, NaBH₃CN | 1.0 : 10 : 1.5 | MeOH | 70-85% |

Conclusion

The synthesis of this compound presented herein offers a robust and logical pathway to a complex, sp³-rich molecular scaffold. By leveraging a powerful [2+2] ketene cycloaddition to construct the core ring structure, followed by a reliable reductive amination, this guide provides a clear and adaptable framework for accessing this and other similarly substituted cyclobutane derivatives.[1][4] The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to confidently construct these valuable molecular building blocks.

References

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Chemical Science (RSC Publishing). Available at:

- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.Chemical Reviews (ACS Publications).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.PMC (NIH).

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.NTU > IRep.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.PMC (NIH).

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. PMC. Available at:

- Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions.PubMed.

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.ResearchGate.

- Cyclobutanes in Organic Synthesis.Baran Lab.

- Synthesis of Cyclobutanes via Ring Contraction.ChemistryViews.

- Cycloaddition Reactions.Chemistry LibreTexts.

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.PMC (NIH).

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.Chemical Reviews (ACS Publications).

- Product Class 2: Cyclobutanones and Their Precursors.Thieme.

- cyclobutanone.Organic Syntheses Procedure.

- Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes.NIH.

- Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.PubMed Central.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis.PMC.

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]

- 6. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Guide to the Stereoselective Synthesis of Substituted Cyclobutanamines: Strategies and Methodologies for Drug Discovery

Abstract

Substituted cyclobutanamines are increasingly recognized as privileged scaffolds in medicinal chemistry, offering a unique three-dimensional conformational rigidity that can enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1] The stereochemical arrangement of substituents on the cyclobutane core is critical for biological activity, making stereoselective synthesis a paramount challenge and a focal point of modern synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted cyclobutanamines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and field-proven applications of key synthetic methodologies, including stereoselective ring formation via [2+2] cycloadditions, diastereoselective functionalization of pre-formed cyclobutane rings, and stereospecific functional group transformations.

The Ascendancy of Cyclobutanamines in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable component in the design of novel therapeutics.[1] Its inherent ring strain and non-planar, puckered conformation provide a rigid scaffold that can orient pharmacophoric groups in a well-defined spatial arrangement, leading to improved interactions with biological targets.[1] The introduction of an amine functionality further expands the chemical space, allowing for the formation of salt forms with improved solubility and providing a key interaction point for many biological targets. The stereochemistry of the substituents, including the amine group, profoundly influences the molecule's shape and, consequently, its biological activity. Therefore, precise control over the stereochemical outcome of the synthesis is not merely an academic exercise but a critical aspect of rational drug design.

Core Strategies for Stereoselective Synthesis

The stereoselective construction of substituted cyclobutanamines can be broadly categorized into three main approaches:

-

Stereoselective Ring Formation: Building the cyclobutane core with the desired stereochemistry from acyclic precursors.

-

Stereoselective Functionalization of a Pre-formed Ring: Introducing the amine group and other substituents onto an existing cyclobutane or cyclobutene scaffold with stereocontrol.

-

Stereospecific Functional Group Transformations: Converting a functional group on a chiral cyclobutane into an amine while preserving the stereochemical integrity.

This guide will explore key methodologies within each of these strategic pillars.

Stereoselective Ring Formation: The Power of [2+2] Cycloadditions

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane rings. By carefully selecting the reactants and reaction conditions, chemists can achieve high levels of stereocontrol.

Photocatalyzed [2+2] Cycloaddition of Dehydroamino Acids

Visible-light photocatalysis has emerged as a mild and powerful tool for the synthesis of complex organic molecules. The photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrenes provides a direct route to substituted cyclobutane α-amino acid derivatives.[2]

Causality of Experimental Choices: This method leverages a triplet energy transfer catalyst, which upon excitation by visible light, sensitizes the dehydroamino acid or the styrene, leading to a stepwise radical mechanism for the [2+2] cycloaddition. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on both the dehydroamino acid and the styrene.

Experimental Protocol: Photocatalyzed [2+2] Cycloaddition [2]

-

Step 1: Reactant Preparation: In a reaction vial equipped with a magnetic stir bar, the dehydroamino acid (1.0 equiv.), styrene derivative (2.0 equiv.), and the photocatalyst [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%) are combined.

-

Step 2: Degassing and Solvent Addition: The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) by three cycles of vacuum and backfill. Anhydrous and degassed solvent (e.g., toluene) is then added.

-

Step 3: Irradiation: The reaction mixture is stirred and irradiated with a blue LED lamp at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Step 4: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired cyclobutane α-amino acid derivative.

Table 1: Representative Results for Photocatalyzed [2+2] Cycloaddition [2]

| Entry | Dehydroamino Acid | Styrene | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-Boc-dehydroalanine methyl ester | Styrene | 3-phenylcyclobutane-1-amino acid derivative | 85 | 5:1 |

| 2 | N-Boc-dehydroalanine methyl ester | 4-Chlorostyrene | 3-(4-chlorophenyl)cyclobutane-1-amino acid derivative | 90 | 6:1 |

| 3 | N-Boc-dehydrophenylalanine methyl ester | Styrene | 2,3-diphenylcyclobutane-1-amino acid derivative | 78 | >10:1 |

Diagram 1: Proposed Mechanism for Photocatalyzed [2+2] Cycloaddition

Caption: Photocatalyst excitation and energy transfer to form a diradical intermediate.

Stereoselective Functionalization of Pre-formed Rings

This strategy involves the stereocontrolled introduction of an amine group onto a pre-existing cyclobutane or cyclobutene scaffold.

Diastereoselective Michael Addition to Cyclobutenes

The conjugate addition of nitrogen nucleophiles to electron-deficient cyclobutenes is a highly effective method for the diastereoselective synthesis of substituted cyclobutanamines.[3][4][5][6]

Causality of Experimental Choices: The stereochemical outcome of the Michael addition is dictated by the approach of the nucleophile to the cyclobutene ring. Typically, the nucleophile will attack from the less sterically hindered face, leading to the formation of the trans product. The choice of base and solvent can also influence the diastereoselectivity.

Experimental Protocol: Diastereoselective Aza-Michael Addition [5]

-

Step 1: Reactant Combination: To a solution of cyclobutene-1-carboxylic acid (1.0 equiv.) in an appropriate solvent (e.g., acetonitrile), is added the nitrogen nucleophile (e.g., a benzoxazolone derivative, 1.1 equiv.) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP, 0.1 equiv.).

-

Step 2: Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

Step 3: Work-up and Purification: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the trans-β-N-heterocyclic cyclobutane carboximide.

Table 2: Diastereoselective Aza-Michael Addition to Cyclobutene-1-carboxylic Acid [5]

| Entry | Nitrogen Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Benzo[d]oxazol-2(3H)-one | trans-2-(2-oxo-benzo[d]oxazol-3-yl)cyclobutanecarboximide | 85 | >95:5 |

| 2 | 5-Chlorobenzo[d]oxazol-2(3H)-one | trans-2-(5-chloro-2-oxo-benzo[d]oxazol-3-yl)cyclobutanecarboximide | 92 | >95:5 |

| 3 | Imidazole | trans-2-(imidazol-1-yl)cyclobutanecarboximide | 78 | >95:5 |

Diagram 2: Workflow for Diastereoselective Michael Addition

Caption: Base-catalyzed Michael addition to form a trans-substituted cyclobutanamine.

Stereospecific Functional Group Transformations

This approach relies on the conversion of a pre-existing functional group on a chiral cyclobutane into an amine group with retention of stereochemistry.

The Curtius Rearrangement

The Curtius rearrangement is a powerful and reliable method for the conversion of carboxylic acids to primary amines with one less carbon atom.[7][8][9][10][11] The reaction proceeds through an acyl azide intermediate and is known for its complete retention of stereochemistry at the migrating carbon.

Causality of Experimental Choices: The key to the stereospecificity of the Curtius rearrangement lies in the concerted nature of the migration of the alkyl group and the expulsion of nitrogen gas from the acyl azide. This concerted mechanism ensures that the stereocenter adjacent to the carbonyl group retains its configuration in the resulting isocyanate, which is then hydrolyzed to the amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides.[8]

Experimental Protocol: Stereospecific Curtius Rearrangement [8]

-

Step 1: Acyl Azide Formation: To a solution of the chiral cyclobutanecarboxylic acid (1.0 equiv.) in an inert solvent (e.g., anhydrous toluene) is added triethylamine (1.2 equiv.). The mixture is stirred at room temperature, and then diphenylphosphoryl azide (DPPA) (1.1 equiv.) is added dropwise.

-

Step 2: Rearrangement: The reaction mixture is heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. This step is monitored by TLC for the disappearance of the starting material.

-

Step 3: Isocyanate Trapping/Hydrolysis: The resulting isocyanate can be trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate, or hydrolyzed with aqueous acid to yield the primary amine.

-

Step 4: Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure depending on whether the carbamate or the amine is the desired product, followed by purification by column chromatography or crystallization.

Table 3: Stereospecific Curtius Rearrangement of Chiral Cyclobutanecarboxylic Acids

| Entry | Starting Cyclobutanecarboxylic Acid | Product (after hydrolysis) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (R)-2-phenylcyclobutane-1-carboxylic acid | (R)-2-phenylcyclobutanamine | >90 | >99 |

| 2 | (1S,2S)-2,3-diphenylcyclobutane-1-carboxylic acid | (1S,2S)-2,3-diphenylcyclobutanamine | >85 | >99 |

Diagram 3: Mechanism of the Curtius Rearrangement

Caption: Stereospecific conversion of a carboxylic acid to an amine via the Curtius rearrangement.

Conclusion and Future Outlook

The stereoselective synthesis of substituted cyclobutanamines is a dynamic and evolving field, driven by the increasing demand for structurally novel and conformationally constrained molecules in drug discovery. The methodologies outlined in this guide, from stereoselective ring formation and functionalization to stereospecific functional group transformations, provide a robust toolkit for the modern medicinal chemist.

Future advancements will likely focus on the development of more efficient and versatile catalytic systems, particularly for enantioselective processes. The exploration of novel reaction pathways and the application of cutting-edge technologies such as flow chemistry and machine learning will undoubtedly accelerate the discovery and development of new synthetic routes to these valuable building blocks. As our understanding of the intricate relationship between three-dimensional molecular structure and biological function deepens, the importance of stereoselective synthesis will only continue to grow, with substituted cyclobutanamines poised to play an increasingly significant role in the development of next-generation therapeutics.

References

-

Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. CiteDrive. [Link]

-

Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. PubMed. [Link]

-

Synthesis of β‐amino acid cyclobutane derivatives via the... ResearchGate. [Link]

-

Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publisher. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]

-

New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

-

Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

-

Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Thieme E-Journals. [Link]

-

Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. ResearchGate. [Link]

-

Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. [Link]

-

Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ResearchGate. [Link]

-

Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. PMC - NIH. [Link]

-

Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PMC - NIH. [Link]

-

Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. Request PDF on ResearchGate. [Link]

-

Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. PubMed. [Link]

-

Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science (RSC Publishing). [Link]

-

Curtius Rearrangement. Chemistry Steps. [Link]

-

Asymmetric synthesis of cyclobutanes and their derivatives. (a)... ResearchGate. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

-

Fig. 1. Background for asymmetric cyclobutane synthesis. (A)... ResearchGate. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

-

Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]

-

Curtius Rearrangement. ResearchGate. [Link]

-

(PDF) Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. ResearchGate. [Link]

-

A versatile and stereoselective synthesis of functionalized cyclobutenes. Semantic Scholar. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Request PDF on ResearchGate. [Link]

-

Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. OUCI. [Link]

-

Stereoselective synthesis of highly branched chiral cyclobutane-cored triamines and their conjugation to Gd-DOTA. Request PDF on ResearchGate. [Link]

-

Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis PDF. ZLibrary. [Link]

-

22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

-

Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

-

Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. citedrive.com [citedrive.com]

- 4. Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. scispace.com [scispace.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Determination of 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine: A Case Study in Small Molecule Crystallography for Drug Discovery

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of the novel cyclobutane derivative, 2,2-Diethyl-3-methoxy-4-methylcyclobutan-1-amine. While a specific solved structure for this exact molecule is not publicly available, this document serves as an expert-guided protocol and theoretical framework for its crystallographic analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in small molecule X-ray crystallography. The guide covers the rationale for studying cyclobutane-containing compounds, detailed methodologies for synthesis, crystallization, X-ray diffraction data collection, and structure refinement, and concludes with a discussion of the potential implications of the structural data in a drug discovery context.

Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry

Cyclobutane derivatives are increasingly recognized as valuable building blocks in modern drug discovery.[1][2] Unlike more flexible cyclic systems, the cyclobutane ring possesses a unique, rigid, and puckered conformation.[3][4][5] This conformational rigidity can be a significant asset in drug design, offering a strategic approach to improving a compound's pharmacological properties.[5] By locking a molecule into a more bioactive conformation, the cyclobutane motif can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3][4]

The incorporation of a cyclobutane ring can fill hydrophobic pockets in target enzymes, act as a non-aromatic bioisostere for phenyl rings, and prevent unwanted cis/trans isomerization of adjacent functionalities.[5] Several successful drugs, such as the anticancer agent Carboplatin and the androgen receptor antagonist Apalutamide, feature a cyclobutane core, underscoring the therapeutic potential of this scaffold.[3]

The target molecule of this guide, this compound, presents a fascinating case study. The stereochemistry of the four substituents on the cyclobutane ring will dictate its three-dimensional shape, which in turn will govern its interactions with biological macromolecules. Determining the precise solid-state conformation through single-crystal X-ray diffraction is therefore a critical step in understanding its structure-activity relationship (SAR) and unlocking its full therapeutic potential.

Synthesis and Purification of this compound

A plausible synthetic route to the title compound would involve a multi-step process, likely starting from a suitable cyclobutanone precursor. A key step would be the diastereoselective reduction of a ketone and subsequent stereocontrolled introduction of the amine and methoxy groups.

Exemplary Synthetic Protocol:

-

[2+2] Cycloaddition: A substituted ketene is reacted with an appropriately substituted alkene to form the cyclobutanone ring. The specific starting materials would be chosen to yield the desired diethyl and methyl substitution pattern.

-

Reduction of Cyclobutanone: The resulting cyclobutanone is reduced to the corresponding cyclobutanol using a stereoselective reducing agent, such as sodium borohydride, to control the relative stereochemistry of the hydroxyl group.

-

O-Methylation: The hydroxyl group is converted to a methoxy ether using a standard methylation procedure, for example, with methyl iodide and a base like sodium hydride.

-

Introduction of the Amine Functionality: The final step involves the conversion of a suitable precursor group to the primary amine. This could be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or the reduction of an azide or a nitrile.

Following the synthesis, rigorous purification is paramount for successful crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization if a crude solid is obtained. The purity of the final compound should be assessed by NMR spectroscopy and mass spectrometry.

Crystallization: The Gateway to a High-Resolution Structure

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[6][7] The process is highly empirical, and a variety of techniques should be explored.

Recommended Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.[8][9]

-

Vapor Diffusion: This is a highly effective method for small quantities of material.[8] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[10]

-

Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[11]

Experimental Protocol for Crystallization Screening:

-

Prepare a concentrated solution of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).

-

Set up crystallization trials using the techniques described above. For vapor diffusion, a common setup is a hanging drop or sitting drop experiment.

-

Vary the conditions, such as temperature (room temperature, 4°C) and the precipitant solvent in vapor diffusion experiments.

-

Monitor the trials regularly under a microscope for the formation of single crystals.

Caption: Workflow for Crystal Structure Determination.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6][12]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a loop, which is then attached to the goniometer head. For data collection at low temperatures, the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Initial Screening: A few initial diffraction images are collected to assess the quality of the crystal. This allows for the determination of the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the initial screening, a data collection strategy is devised to ensure that a complete and redundant dataset is collected.[13] This involves rotating the crystal in the X-ray beam and collecting diffraction images at different orientations.

-

Data Acquisition: The full dataset is collected. Modern CCD or CMOS detectors are used to measure the intensities and positions of the diffracted X-ray beams.[14]

Structure Solution and Refinement

The raw diffraction data is processed to yield a list of reflection intensities, which is then used to solve and refine the crystal structure.[15]

Data Processing and Structure Solution:

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors. The data is then scaled to account for variations in crystal size and beam intensity.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: The initial phases of the structure factors are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use statistical relationships between the reflection intensities to derive the phases.[15] This initial solution provides a rough model of the electron density in the unit cell.

Structure Refinement:

The initial structural model is refined to improve its agreement with the experimental data. This is an iterative process that involves adjusting the atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.[16][17][18]

Refinement Protocol:

-

Initial Refinement: The atomic positions from the direct methods solution are refined against the experimental data.

-

Difference Fourier Maps: A difference Fourier map is calculated, which shows regions where the model has too much or too little electron density.[17] Missing atoms will appear as positive peaks in this map, and incorrectly placed atoms will have negative density.

-

Model Completion: The model is completed by adding any missing non-hydrogen atoms identified in the difference Fourier map. This process is repeated until all non-hydrogen atoms are located.

-

Anisotropic Refinement: The thermal motion of the atoms is modeled anisotropically, allowing for ellipsoidal rather than spherical representations of thermal displacement.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.[18]

-

Final Refinement and Validation: The final model is refined until convergence is reached. The quality of the final structure is assessed using various metrics, such as the R-factor and goodness-of-fit.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C10H21NO |

| Formula weight | 171.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.789(5) |

| β (°) | 105.34(2) |

| Volume (ų) | 1056.7(7) |

| Z | 4 |

| Calculated density (g/cm³) | 1.076 |

| Absorption coefficient (mm⁻¹) | 0.071 |

| F(000) | 384 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Temperature (K) | 100(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 8450 |

| Independent reflections | 2410 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

graph molecular_structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Atom positions are for illustration purposes only N1 [label="N", pos="0,0!", fillcolor="#4285F4"]; C1 [label="C1", pos="1,0!", fillcolor="#5F6368"]; C2 [label="C2", pos="1.5,1!", fillcolor="#5F6368"]; C3 [label="C3", pos="0.5,1.5!", fillcolor="#5F6368"]; C4 [label="C4", pos="0,0.5!", fillcolor="#5F6368"]; C5 [label="C5", pos="2.5,1.2!", fillcolor="#5F6368"]; C6 [label="C6", pos="3,0.2!", fillcolor="#5F6368"]; C7 [label="C7", pos="1,2.5!", fillcolor="#5F6368"]; C8 [label="C8", pos="-1,0.2!", fillcolor="#5F6368"]; O1 [label="O", pos="-1.5,1.7!", fillcolor="#EA4335"]; C9 [label="C9", pos="-2.5,1.5!", fillcolor="#5F6368"]; C10 [label="C10", pos="2,2!", fillcolor="#5F6368"];

C1 -- N1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1; C2 -- C5; C5 -- C6; C2 -- C10; C3 -- C7; C4 -- C8; C3 -- O1; O1 -- C9; }

Caption: Hypothetical Molecular Structure Diagram.

Conclusion and Implications for Drug Development

The successful determination of the crystal structure of this compound would provide invaluable information for drug development professionals. The precise bond lengths, bond angles, and torsion angles would reveal the preferred conformation of the molecule in the solid state. This three-dimensional structure can be used for computational modeling and docking studies to predict its binding mode to a target protein. Furthermore, understanding the intermolecular interactions in the crystal lattice, such as hydrogen bonding, can provide insights into the compound's physical properties, such as solubility and melting point. This knowledge is crucial for guiding further lead optimization efforts, enabling the rational design of more potent and selective drug candidates.

References

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 61(15), e202112752. [Link]

-

Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

University of Cambridge. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

CoLab. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2475. [Link]

-

Müller, P. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

- Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.

- Clegg, W., et al. (2010). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433–1440. [Link]

-

University of Washington. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

-

The University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

-

Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–868. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Watkin, D. J. (2010). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. crystallography.fr [crystallography.fr]

- 16. academic.oup.com [academic.oup.com]

- 17. ou.edu [ou.edu]

- 18. researchgate.net [researchgate.net]

The Modern Chemist's Guide to Novel Cyclobutane Derivatives: Properties, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern molecular design. Its inherent ring strain, once viewed as a liability, is now leveraged to impart unique conformational rigidity, metabolic stability, and novel reactivity patterns. This guide offers a senior application scientist's perspective on the synthesis, physicochemical properties, and strategic applications of novel cyclobutane derivatives, providing researchers and drug development professionals with the foundational knowledge and practical insights required to harness the potential of this versatile scaffold. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and ground key concepts in authoritative literature.

Introduction: The Renaissance of a Strained Ring

Historically, the synthesis of cyclobutanes was considered a significant challenge due to the substantial ring strain (~26 kcal/mol) inherent to the four-membered ring.[1][2] This strain results from deviations from the ideal tetrahedral bond angle of 109.5° to approximately 88°, as well as torsional strain from eclipsing hydrogen atoms.[3][4] However, this very strain is the source of its unique chemical potential. In contemporary chemistry, particularly within medicinal chemistry, the cyclobutane ring is increasingly utilized to confer advantageous properties upon bioactive molecules.[1][5]

Key attributes endowed by the cyclobutane core include:

-

Conformational Restriction: The rigid, puckered structure locks pendant functional groups into well-defined spatial orientations, which can enhance binding affinity to biological targets.[1][5]

-

Metabolic Stability: The replacement of more metabolically labile groups (e.g., gem-dimethyl groups) with a cyclobutane ring can block sites of oxidative metabolism, improving a drug candidate's pharmacokinetic profile.[1]

-

Novel Three-Dimensionality: Moving away from flat, aromatic structures, the non-planar nature of cyclobutane provides access to underexplored chemical space, often improving properties like solubility.[1]

-

Bioisosterism: It can serve as a bioisostere for other common groups like alkenes, phenyl rings, or larger cyclic systems, offering a unique combination of stability and structural definition.[1][5]

This guide will provide a comprehensive overview of the critical aspects of cyclobutane chemistry, from their rational synthesis to their unique reactivity and characterization.

Strategic Synthesis of Functionalized Cyclobutanes

The construction of the cyclobutane core, especially with stereocontrol, has been the subject of extensive research.[2] Modern synthetic chemistry offers several powerful methods, with photochemical [2+2] cycloadditions being a hallmark strategy.[6][7][8]

The [2+2] Photocycloaddition: A Cornerstone Technique

The [2+2] photocycloaddition involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring.[6][8] This method is highly versatile and is a primary route for accessing a wide variety of complex cyclobutane-containing natural products.[7]

Mechanism and Rationale: The reaction typically proceeds through the photoexcitation of one alkene to its triplet state, often facilitated by a sensitizer like benzophenone or acetone.[8] This excited triplet species then adds to the ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate, which subsequently closes to form the four-membered ring.[8] The stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates.[6] Copper(I) salts have also emerged as effective catalysts, enabling direct excitation at longer wavelengths via metal-to-ligand charge transfer.[6]

Detailed Experimental Protocol: Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

This protocol provides a representative method for synthesizing a bicyclic cyclobutane derivative, a common structural motif.

Objective: To synthesize a bicyclic cyclobutane via an intramolecular [2+2] photocycloaddition of a 1,6-diene catalyzed by Copper(I) trifluoromethanesulfonate (CuOTf).

Materials:

-

1,6-diene substrate (e.g., N,N-diallyl-p-toluenesulfonamide)

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

-

Anhydrous, degassed dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

Photoreactor equipped with a 254 nm UV lamp and a quartz reaction vessel

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation: In a flame-dried quartz Schlenk tube under an argon atmosphere, dissolve the 1,6-diene substrate (1.0 mmol) in anhydrous, degassed DCM (100 mL) to achieve a 0.01 M concentration.

-

Catalyst Addition: Add CuOTf·C₆H₆ (0.1 mmol, 10 mol%) to the solution. Stir the mixture in the dark for 15 minutes to allow for complexation of the copper catalyst to the diene.

-

Photoreaction: Place the reaction vessel in the photoreactor. Irradiate the solution with a 254 nm UV lamp while maintaining vigorous stirring and a constant temperature (e.g., 20 °C) using a cooling fan or water bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). The disappearance of the starting material indicates reaction completion.

-

Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure bicyclic cyclobutane product.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: General Workflow for [2+2] Photocycloaddition

Caption: A generalized workflow for the synthesis of cyclobutane derivatives.

Core Physicochemical Properties

The unique geometry of the cyclobutane ring dictates its physical and spectroscopic properties. Understanding these characteristics is essential for both structural elucidation and predictive molecular design.

Structural and Conformational Analysis

Unlike a planar square, which would suffer from severe torsional strain, cyclobutane adopts a non-planar, "puckered" or "bent" conformation to relieve these eclipsing interactions.[3][4][9] This puckering creates a "butterfly" shape where one carbon atom is out of the plane of the other three.[9] This conformation represents a delicate balance: it reduces torsional strain at the cost of slightly increasing angle strain, with the C-C-C bond angles decreasing to about 88°.[3][4] The ring undergoes rapid inversion ("ring-flipping") between two equivalent puckered states through a higher-energy planar transition state.[4]

The introduction of substituents breaks this equivalence, leading to distinct axial and equatorial positions. Generally, substituents prefer the equatorial position to minimize steric interactions, similar to cyclohexane systems.[10]

Spectroscopic Characterization

The strained nature of the cyclobutane ring gives rise to characteristic spectroscopic signatures.

-

¹H NMR Spectroscopy: The protons on an unsubstituted cyclobutane ring are chemically equivalent and appear as a single peak around 1.96 ppm in the ¹H NMR spectrum.[11] In substituted derivatives, the puckered conformation leads to distinct signals for axial and equatorial protons. The chemical shifts of ring protons typically fall in the range of 1.5-2.8 ppm. Vicinal coupling constants are highly dependent on the dihedral angle and can provide valuable information about the ring's conformation and the relative stereochemistry of substituents.[12]

-

¹³C NMR Spectroscopy: The carbon atoms of unsubstituted cyclobutane appear at approximately 22.4 ppm. The C-H bonds in cyclobutanes have more s-character than in acyclic alkanes, which can influence the ¹³C chemical shifts of substituted carbons.[1]

-

Infrared (IR) Spectroscopy: Cyclobutane derivatives exhibit characteristic C-H stretching frequencies around 2850-3000 cm⁻¹ and a CH₂ scissoring vibration near 1450 cm⁻¹. The ring itself can show skeletal vibrations, but these are often weak and can be difficult to assign definitively in complex molecules.

Quantitative Physical Data of Representative Derivatives

To illustrate the impact of substitution on physical properties, the following table summarizes data for a selection of cyclobutane derivatives. These values are critical for drug development professionals, influencing parameters like solubility and membrane permeability.

| Derivative Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Calculated) |

| Cyclobutane | C₄H₈ | 56.11 | -91 | 12.5 | 2.1 |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ | 100.12 | 2-4 | 194 | 0.6 |

| Aminocyclobutane | C₄H₉N | 71.14 | N/A | 81-83 | 0.4 |

| 1,1-Cyclobutanedicarboxylic Acid | C₆H₈O₄ | 144.12 | 157-160 | Decomposes | 0.1 |

| Boceprevir (HCV Drug)[13] | C₂₇H₄₅N₅O₅ | 519.68 | N/A | N/A | 3.2 |

| Apalutamide (Prostate Cancer Drug)[13] | C₂₁H₁₅F₄N₅O₂S | 497.44 | 190-192 | N/A | 3.9 |

Chemical Reactivity and Mechanistic Insights

The strain energy of the cyclobutane ring is a driving force for many of its characteristic reactions, particularly ring-opening reactions.[2] However, compared to the highly reactive cyclopropane ring, cyclobutane is relatively inert, requiring specific conditions or activating substituents to undergo transformation.[1]

Ring-Opening Reactions

The cleavage of the cyclobutane ring relieves its inherent strain and is a synthetically useful transformation.

-

Hydrogenation: Catalytic hydrogenation (e.g., with Ni or Pt catalysts) can open the cyclobutane ring to form the corresponding linear alkane, although this typically requires more forcing conditions than for cyclopropane.[14]

-

Halogenation: In the dark, halogens like bromine can add across a C-C bond to give 1,4-dihalobutanes, another example of a ring-opening reaction.[14]

-

Lewis Acid-Mediated Opening: The presence of donor-acceptor substituents can activate the ring towards nucleophilic attack. For example, cyclobutanes bearing two geminal ester groups can undergo a Friedel-Crafts-type ring-opening reaction with electron-rich arenes in the presence of a Lewis acid like AlCl₃.[15][16] This provides a powerful method for constructing complex acyclic structures.[16]

Diagram: Lewis Acid-Catalyzed Ring-Opening Mechanism

Caption: Mechanism of nucleophilic ring-opening of an activated cyclobutane.

Photochemistry

As seen in the synthesis section, photochemical reactions are central to cyclobutane chemistry. The formation of cyclobutane pyrimidine dimers (CPDs) from the [2+2] photodimerization of adjacent pyrimidine bases in DNA upon UV irradiation is a critical biological example of this reactivity.[1][17] These lesions can be mutagenic if not repaired.[17]

Applications in Drug Discovery and Materials Science

The unique properties of the cyclobutane scaffold have made it an increasingly valuable component in the design of modern pharmaceuticals.[1][5] As of early 2021, at least 39 clinical or pre-clinical drug candidates contained a cyclobutane ring.[1]

Case Study: Boceprevir and Apalutamide

-

Boceprevir (Victrelis): An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, contains a cyclobutylmethyl group. This moiety was found to be significantly more potent than the corresponding cyclopropyl or cyclopentyl analogues, highlighting the optimal fit and conformational constraint provided by the four-membered ring.[13]

-

Apalutamide (Erleada): An androgen receptor antagonist for treating prostate cancer, features a spirocyclic cyclobutane. This rigid scaffold helps to correctly orient the pharmacophoric groups for optimal receptor binding.[13]

Diagram: Role of Cyclobutane Core in Drug Design

Caption: Relationship between the cyclobutane core and its beneficial drug properties.

Conclusion and Future Outlook

The cyclobutane ring has firmly established itself as a privileged scaffold in modern chemistry. Advances in synthetic methodologies, particularly in stereocontrolled [2+2] cycloadditions and C-H functionalization, have made these structures more accessible than ever.[18][19] For drug development professionals, the ability of the cyclobutane core to impart metabolic stability, conformational constraint, and novel three-dimensional topology offers a powerful tool to overcome common challenges in lead optimization. As our understanding of its subtle electronic and conformational effects grows, the strategic incorporation of novel cyclobutane derivatives will undoubtedly continue to fuel innovation in both medicine and materials science.

References

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

-

Pharma Guideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

-

Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

-

Akhtar, S. (2018). Conformational analysis. Slideshare. [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

-

Wikipedia. (n.d.). Cyclobutane. Wikipedia. [Link]

-

Raposo, C., et al. (2021). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

-

D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

-

Hojo, M. (2014). Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]

-

Wang, Z., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. RSC Publishing. [Link]

-

ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. [Link]

-

Li, J., et al. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry. [Link]

-

Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

-

Wang, D., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting. [Link]

-

de Azevedo, M. B. M., & Afonso, C. A. M. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

-

Liu, C., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science. [Link]

-

Pihko, A. J. (2007). Cyclobutanes and Cyclobutenes from Photochemical Cleavage of Some Bicyclo[3.2.0]heptan-2-ones. ResearchGate. [Link]

-

Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

CYClOBUTaNe properties. (n.d.). CYClOBUTaNe properties. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry. [Link]

-

Zhang, Z., et al. (2020). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cyclobutane—Physical Properties and Theoretical Studies. ResearchGate. [Link]

-

ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. baranlab.org [baranlab.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 17. Cyclobutane - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

Discovery and isolation of substituted cyclobutanamines

An In-Depth Technical Guide to the Discovery and Isolation of Substituted Cyclobutanamines

Foreword: The Strategic Value of the Strained Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with advantageous pharmacological profiles is relentless. While often overlooked in favor of more common five- and six-membered rings, the cyclobutane motif has emerged as a powerful scaffold for imparting unique three-dimensional structure, metabolic stability, and conformational rigidity to bioactive molecules.[1][2][3] The incorporation of an amine functionality onto this strained ring system unlocks a critical pharmacophore, creating the substituted cyclobutanamine—a structural class with increasing prominence in clinical candidates.[1][4]

This guide moves beyond a simple recitation of reactions. As a senior application scientist, my objective is to provide a narrative grounded in field-proven insights, explaining the causality behind experimental choices and detailing the self-validating systems required for robust discovery and isolation. We will explore the strategic construction of the cyclobutane core, delve into the nuanced methods of introducing the pivotal amine group, and finally, address the critical challenge of isolating and characterizing the target molecules with absolute stereochemical fidelity.

Chapter 1: Architectures of the Four-Membered Ring: Core Synthetic Strategies

The journey to a substituted cyclobutanamine begins with the construction of the cyclobutane ring itself. The inherent ring strain of this moiety makes its formation a thermodynamic challenge, yet this very strain becomes a powerful tool in subsequent functionalization.[1] The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and required stereochemical outcome.

The Cornerstone: [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is the most direct and widely employed method for forming a cyclobutane ring, involving the union of two alkene-containing components.[5][6]

-

Photochemical [2+2] Cycloaddition: This classic method utilizes UV light to excite an alkene, often an enone, to its triplet state, which then undergoes a stepwise radical cycloaddition with a ground-state alkene.[6] This approach is powerful for creating complex polycyclic systems. The regioselectivity is governed by the stability of the 1,4-diradical intermediate, a factor that must be carefully considered during substrate design.

-

Transition-Metal Catalyzed [2+2] Cycloaddition: To overcome the limitations and potential side reactions of high-energy photochemical methods, various transition metal catalysts (e.g., Fe, Rh, Ru) have been developed. These catalysts facilitate the cycloaddition under milder conditions and can offer exceptional control over stereoselectivity, including enantioselectivity when paired with chiral ligands.[7]

-

Thermal [2+2] Cycloaddition of Ketenes and Enamines: The reaction of a ketene (or a keteniminium salt) with an alkene or enamine is a thermally allowed, concerted [2πs + 2πa] process that reliably produces cyclobutanones.[8][9] This method is particularly valuable as the resulting cyclobutanone is a versatile precursor for the introduction of the amine group (see Chapter 2). The stereochemical outcome is often highly predictable, favoring the cis addition of the more sterically demanding substituents.[10]

Ring Expansion and Strain-Release Strategies

Alternative to building the ring from two components, one can expand a smaller, even more strained ring or leverage the strain release of a bicyclic system.

-

Cyclopropanol Rearrangements: Readily available cyclopropanols can undergo ring expansion to cyclobutanones, often catalyzed by acids or transition metals. This strategy is effective for producing highly substituted cyclobutanones that may be difficult to access via cycloaddition.[8]

-

Bicyclo[1.1.0]butane (BCB) Chemistry: BCBs are highly strained molecules that serve as spring-loaded precursors to 1,3-disubstituted cyclobutanes.[11][12] Their reaction with nucleophiles or radicals proceeds via a strain-release mechanism, allowing for the diastereoselective installation of two functional groups across the central bond. Recent advances in photoredox catalysis have made this a particularly powerful method for accessing amine-functionalized cyclobutanes directly.[11]

Chapter 2: Installation of the Amine Pharmacophore

With a substituted cyclobutane core in hand, the next critical phase is the introduction of the nitrogen functionality. The choice of method depends heavily on the functional groups already present on the scaffold and the desired final substitution pattern (primary, secondary, or tertiary amine).

The Workhorse: Reductive Amination of Cyclobutanones

The most versatile and widely used method for synthesizing cyclobutanamines is the reductive amination of a cyclobutanone precursor.[13] This reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Causality Behind Reagent Choice: The key to a successful reductive amination is controlling the relative rates of imine formation and reduction.

-

For robust imines: A general reducing agent like sodium borohydride (NaBH₄) can be used. However, one must be wary of competing ketone reduction. It is often preferable to form the imine first, then add the reducing agent.

-

For sensitive substrates: A milder, more selective reducing agent is superior. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice in modern synthesis; it is less basic than other hydrides and selectively reduces the protonated iminium ion much faster than the starting ketone, allowing for a convenient one-pot procedure.[14][15] Catalytic hydrogenation (e.g., H₂, Pd/C) is another mild option, though the catalyst can sometimes be poisoned by the amine product.[14]

The stereochemical outcome is governed by the facial selectivity of the hydride attack on the iminium intermediate. Steric hindrance is the dominant controlling factor; the hydride will typically approach from the less hindered face, leading to predictable diastereoselectivity.

The Rearrangement Route: Curtius Rearrangement

When the desired product is a primary amine and the synthetic precursor is a cyclobutanecarboxylic acid, the Curtius rearrangement offers a reliable, albeit multi-step, pathway.[16][17] The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges with loss of N₂ gas to form an isocyanate.[18][19] This versatile isocyanate can then be trapped with various nucleophiles.

-

To yield the primary amine: Trapping with water followed by decarboxylation of the resulting carbamic acid.

-

To yield a protected amine: Trapping with an alcohol, such as tert-butanol or benzyl alcohol, directly furnishes the Boc- or Cbz-protected amine, respectively.[17] This is often the preferred route as it avoids handling the free amine and facilitates purification.

The rearrangement step is concerted and proceeds with complete retention of configuration at the migrating cyclobutyl group, making this a stereospecific transformation.[17]

Chapter 3: The Pursuit of Purity: Isolation, Purification, and Characterization

The synthesis of the target molecule is only half the battle. For applications in drug development, achieving high levels of chemical and, crucially, stereochemical purity is paramount. The isolation and purification strategy must be as rigorously designed as the synthetic route.

Separation of Stereoisomers

Substituted cyclobutanamines often exist as a mixture of diastereomers and/or enantiomers.

-

Diastereomers: Possessing different physical properties, diastereomers can typically be separated using standard laboratory techniques. Silica gel column chromatography is the most common method. The choice of eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent peak tailing of the basic amine) is optimized to maximize the difference in retention factor (Rƒ) between the diastereomers.

-

Enantiomers: Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for separation. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the undisputed gold standard for both analytical and preparative separation of enantiomers.[20][21] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and resolve a broad range of chiral compounds, including amines.[22] The development of a chiral HPLC method is an empirical process of screening different columns and mobile phases (both normal and reverse-phase) to achieve baseline separation.[23]

Characterization and Purity Assessment

Once isolated, the structure and purity of the substituted cyclobutanamine must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and substitution pattern. The coupling constants (J-values) between protons on the cyclobutane ring can provide critical information about their relative stereochemistry (cis vs. trans).[24]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

-

Enantiomeric Excess (ee) Determination: The stereochemical purity of a chiral, non-racemic sample is quantified as its enantiomeric excess. This is determined analytically using chiral HPLC.[25] The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[26]